N-(3-fluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-Fluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a fluorinated triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with methyl and two distinct fluorophenyl groups. Its structure features a 4-fluorophenyl group at position 1 of the triazole ring and a 3-fluorophenyl carboxamide moiety at position 4 (Figure 1). This compound belongs to a broader class of 1,2,3-triazole derivatives known for their structural versatility and bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties .
Structural characterization often employs single-crystal X-ray diffraction (SCXRD), NMR spectroscopy, and IR analysis, with refinement tools like SHELXL and visualization software such as WinGX/ORTEP being standard in crystallographic studies .
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c1-10-15(16(23)19-13-4-2-3-12(18)9-13)20-21-22(10)14-7-5-11(17)6-8-14/h2-9H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYGFFVLRXMIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions. Fluorobenzene derivatives are commonly used as starting materials.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Mechanism of Action : The triazole scaffold has been recognized for its ability to inhibit key enzymes involved in cancer cell proliferation. Research indicates that fluorinated triazoles, including N-(3-fluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, exhibit enhanced anticancer activity due to their structural properties that improve binding affinity to target enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .
Case Studies :
- A study evaluated various fluorinated triazole compounds against breast (MDA-MB-231), colon (HT-29), and lung (A549) cancer cell lines. The results demonstrated that compounds with fluorine substitutions showed significantly improved IC50 values compared to non-fluorinated analogs .
- Another investigation found that the compound exhibited strong antiproliferative effects on gastric MGC-803 and prostate PC-3 cancer cell lines, with IC50 values ranging from 0.76 to 20.84 µM .
Synthesis and Structural Analysis
The synthesis of this compound involves multi-step reactions that facilitate the incorporation of fluorine atoms into the triazole ring. The structural characteristics were confirmed through techniques such as single crystal X-ray diffraction .
Pharmacological Significance
Triazoles have been extensively studied for their pharmacological properties beyond anticancer activity. They have shown promise in:
- Antifungal Activity : Similar triazole compounds have been utilized in antifungal therapies due to their ability to inhibit fungal cytochrome P450 enzymes .
- Antiviral Properties : Some derivatives have demonstrated antiviral effects against various viruses by disrupting viral replication processes .
Comparative Data Table
| Property/Activity | This compound | Other Fluorinated Triazoles |
|---|---|---|
| IC50 (Breast Cancer) | 28 µM | 33 µM |
| IC50 (Colon Cancer) | 20 µM | 25 µM |
| IC50 (Lung Cancer) | 30 µM | 35 µM |
| Mechanism | Inhibition of TS and DHFR | Similar mechanisms |
| Synthesis Method | Multi-step reaction with fluorinated intermediates | Varies |
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Influence on Bioactivity: The presence of electron-withdrawing groups (e.g., -F, -Cl) at R1 and R2 positions enhances antimicrobial activity, as seen in Compound 4 . The target compound’s dual fluorophenyl groups may similarly improve binding to microbial targets.
Crystallographic Trends: Compounds with halogenated aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) tend to adopt triclinic or monoclinic packing due to intermolecular halogen bonding and π-π stacking .
Synthetic Flexibility :
- Triazole-carboxamides with para-substituted aryl groups (e.g., 4-fluorophenyl in the target compound) are synthesized in high yields (>80%) via CuAAC, whereas meta-substituted analogues (e.g., 3-fluorophenyl in ) may require optimized conditions .
Research Findings and Implications
- Antimicrobial Potential: Compound 4 (chlorophenyl derivative) demonstrated activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to its thiazole-pyrazole-triazole hybrid scaffold . The target compound’s fluorophenyl groups may enhance lipophilicity and target affinity, warranting antimicrobial assays.
- Structural Stability: Fluorine atoms improve metabolic stability and bioavailability compared to non-halogenated analogues. For example, the 4-fluorophenyl group in the target compound resists oxidative degradation better than methoxy or methyl groups .
- Therapeutic Versatility : Triazole-carboxamides with varied substituents (e.g., Rufinamide®, Tazobactam®) highlight the scaffold’s adaptability for anticonvulsant, antibiotic, and anticancer applications .
Biological Activity
N-(3-fluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. This article reviews the compound's biological activity, focusing on its anticancer properties, synthesis methods, and structure-activity relationships (SAR).
- Molecular Formula : C18H16F2N4O
- Molecular Weight : 348.34 g/mol
- CAS Number : 2150368
Synthesis
The synthesis of this compound typically involves the reaction of 1H-1,2,3-triazole derivatives with carboxylic acids or their derivatives under controlled conditions. The use of coupling agents like carbonyldiimidazole (CDI) is common in forming the amide bond.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound exhibits notable antiproliferative effects against various cancer cell lines.
- Cell Lines Tested :
- HCT116 (colon cancer)
- MDA-MB-231 (breast cancer)
- K562 (leukemia)
In vitro studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms:
- Induction of Apoptosis : The compound has been observed to increase reactive oxygen species (ROS) levels leading to mitochondrial membrane potential decline and subsequent cytochrome c release into the cytoplasm, activating caspases involved in apoptosis .
- Cell Cycle Arrest : It has been reported to cause cell cycle arrest at the G0/G1 phase in specific cancer cell lines, thereby inhibiting proliferation .
- Migration Inhibition : The compound significantly reduces the migration capabilities of cancer cells, indicating potential anti-metastatic properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substituents | Increased lipophilicity and potency |
| Triazole Ring | Essential for biological activity |
| Carboxamide Group | Enhances interaction with target proteins |
Case Studies
A recent study evaluated the cytotoxicity of various triazole derivatives against multiple cancer cell lines. This compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
Another investigation into the compound's mechanism revealed that it inhibits key signaling pathways associated with cancer cell survival and proliferation. Specifically, it was found to downregulate NF-kB signaling by preventing p65 phosphorylation .
Q & A
Q. Basic Research Focus
Q. Advanced Validation :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions.
- HPLC-MS : Detect impurities (<0.5%) using a C18 column (acetonitrile/water + 0.1% formic acid) .
How do structural modifications (e.g., fluorophenyl substituent positions) impact biological activity?
Advanced Research Focus
Structure-activity relationship (SAR) studies require systematic substitution and assay validation:
Q. Methodology :
- Enzyme assays : Use recombinant COX-2 in vitro assays with celecoxib as a positive control.
- Molecular docking : Perform AutoDock Vina simulations to predict binding poses in COX-2 active sites (PDB: 3LN1) .
How can contradictory solubility data in literature be addressed experimentally?
Advanced Research Focus
Discrepancies in solubility (e.g., 0.1 mg/mL vs. 0.5 mg/mL in PBS) arise from polymorphic forms or measurement protocols. Resolve via:
- Dynamic light scattering (DLS) : Assess aggregation tendencies at varying pH (4.0–7.4).
- Powder X-ray diffraction (PXRD) : Compare diffraction patterns to rule out polymorphic differences .
- Standardized protocols : Use USP dissolution apparatus (Type II) at 37°C with sinkers to ensure reproducibility .
What computational tools are recommended for predicting this compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- ADMET Prediction :
- SwissADME : Estimate bioavailability (85% oral), blood-brain barrier penetration (low), and CYP450 interactions.
- pkCSM : Predict renal clearance (0.3 mL/min/kg) and hERG inhibition risk (IC₅₀ > 10 μM) .
- Quantum Mechanics (QM) : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps for reactivity analysis .
How can crystallization conditions be optimized for X-ray studies of derivatives?
Q. Advanced Research Focus
- Screening : Use CrystalFormer™ kits (96-well plates) with 50+ solvent combinations (e.g., DMSO/water, THF/heptane).
- Additives : Introduce 1% n-octyl β-D-glucopyranoside to reduce twinning in fluorinated analogs .
- Cryoprotection : Soak crystals in Paratone-N before flash-cooling in liquid nitrogen for data collection at 100 K .
What strategies mitigate challenges in regiochemical control during triazole synthesis?
Advanced Research Focus
CuAAC typically yields 1,4-regioisomers, but competing pathways require mitigation:
- Microwave-assisted synthesis : Reduce reaction time (<30 min) to minimize byproduct formation.
- Ligand effects : Use TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to enhance Cu(I) stability and regioselectivity .
- Post-synthetic purification : Employ preparative HPLC with a chiral column (e.g., Chiralpak IA) to isolate the desired isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
